molecular formula C17H19NO4 B2843092 Morpholin-4-yl-(5-m-tolyloxymethyl-furan-2-yl)-methanone CAS No. 878717-19-2

Morpholin-4-yl-(5-m-tolyloxymethyl-furan-2-yl)-methanone

Cat. No.: B2843092
CAS No.: 878717-19-2
M. Wt: 301.342
InChI Key: DDRJHUAHVLVSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholin-4-yl-(5-m-tolyloxymethyl-furan-2-yl)-methanone is a useful research compound. Its molecular formula is C17H19NO4 and its molecular weight is 301.342. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Material Science

  • The synthesis of compounds incorporating the morpholine moiety, such as "12-Meth­oxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one," highlights the utility of morpholine derivatives in synthesizing complex organic molecules from natural products. This particular compound was synthesized via amidation of acid chloride derivatives, demonstrating the morpholine ring's adaptability in organic synthesis and material science (Bakare, John, Butcher, & Zalkow, 2005).
  • Another example is the "Stereoselective synthesis of orthogonally protected 2,3-disubstituted morpholines," which involves a base-catalyzed cascade reaction starting from chiral epoxides. This method showcases the synthetic versatility of morpholine derivatives in generating protected morpholines for further chemical transformations (Marlin, 2017).

Medicinal Chemistry and Bioorganic Studies

  • In the realm of medicinal chemistry, morpholine derivatives have been explored for their potential in imaging and therapy. For example, "[11C]HG-10-102-01 as a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease" demonstrates the application of morpholine derivatives in developing diagnostic tools for neurodegenerative diseases. The synthesis of this compound and its precursor illustrates the role of morpholine in the design of radiolabeled compounds for PET imaging (Wang, Gao, Xu, & Zheng, 2017).
  • The study on "Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity" involves morpholine-based compounds synthesized from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one. These compounds were evaluated for their antimicrobial properties, demonstrating the application of morpholine derivatives in developing new antibacterial agents. The molecular docking analysis further supports their potential mechanism of action against bacterial targets (Khumar, Ezhilarasi, & Prabha, 2018).

Properties

IUPAC Name

[5-[(3-methylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-13-3-2-4-14(11-13)21-12-15-5-6-16(22-15)17(19)18-7-9-20-10-8-18/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRJHUAHVLVSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726788
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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